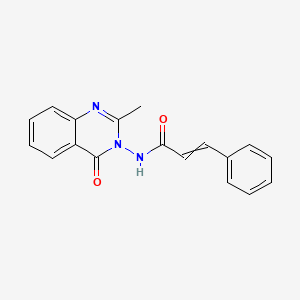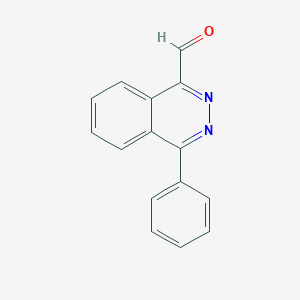
4-Phenylphthalazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylphthalazine-1-carbaldehyde is an organic compound that belongs to the class of phthalazines Phthalazines are bicyclic heterocycles containing a benzene ring fused to a pyridazine ring This compound is characterized by the presence of a phenyl group attached to the fourth position of the phthalazine ring and an aldehyde group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylphthalazine-1-carbaldehyde typically involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This reaction forms the phthalazine ring system, which is then further functionalized to introduce the phenyl and aldehyde groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same condensation reaction, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylphthalazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products:
Oxidation: 4-Phenylphthalazine-1-carboxylic acid
Reduction: 4-Phenylphthalazine-1-methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
4-Phenylphthalazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Phenylphthalazine-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Phthalazine: The parent compound without the phenyl and aldehyde groups.
4-Phenylphthalazine: Similar structure but lacks the aldehyde group.
Phthalazine-1-carbaldehyde: Lacks the phenyl group.
Uniqueness: 4-Phenylphthalazine-1-carbaldehyde is unique due to the presence of both the phenyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
93834-52-7 |
|---|---|
Fórmula molecular |
C15H10N2O |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
4-phenylphthalazine-1-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-10-14-12-8-4-5-9-13(12)15(17-16-14)11-6-2-1-3-7-11/h1-10H |
Clave InChI |
PBBFQLARUBNGFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
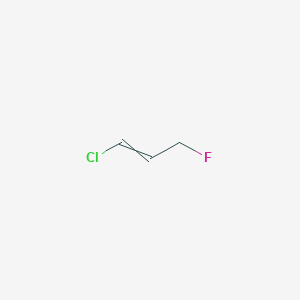
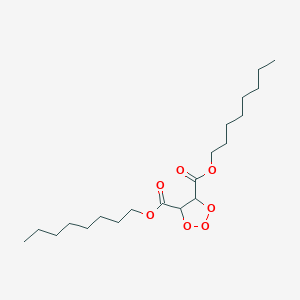
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)
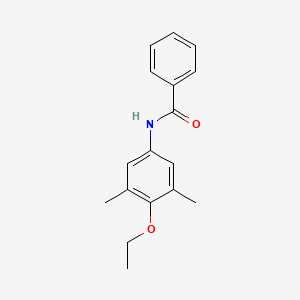
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
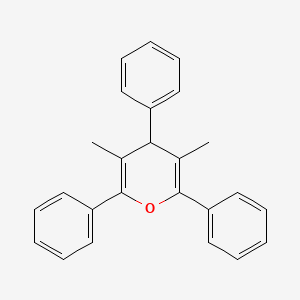

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)



